molecular formula C18H23NO5S B5228262 6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No.: B5228262
M. Wt: 365.4 g/mol
InChI Key: AGSXEMJMVQQVRA-UHFFFAOYSA-N
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Description

6-({[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid (hereafter referred to as Compound A) is a synthetic organic molecule featuring a cyclohexene backbone substituted with a carboxylic acid group at position 1 and a carbamoyl-linked thienyl moiety at position 6. The thienyl group is further modified with an isopropoxycarbonyl ester at position 3 and methyl groups at positions 4 and 7.

Properties

IUPAC Name

6-[(4,5-dimethyl-3-propan-2-yloxycarbonylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5S/c1-9(2)24-18(23)14-10(3)11(4)25-16(14)19-15(20)12-7-5-6-8-13(12)17(21)22/h5-6,9,12-13H,7-8H2,1-4H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSXEMJMVQQVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CC=CCC2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid involves a multi-step process:

  • Starting materials: : The synthesis typically begins with the appropriate thiophene derivatives and cyclohexene compounds.

  • Reaction conditions: : The reactions often require catalysts, specific temperatures, and solvents to achieve the desired product.

  • Industrial methods: : In industrial settings, the production of this compound may involve batch or continuous processes, with stringent control over reaction parameters to ensure yield and purity.

Chemical Reactions Analysis

6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid undergoes various chemical reactions:

  • Oxidation and reduction: : These reactions can modify the oxidation state of specific atoms within the molecule, often altering its reactivity and properties.

  • Substitution reactions: : Involves replacing one functional group with another, using reagents such as halides or nitrates under controlled conditions.

  • Common reagents: : Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

  • Major products: : Depends on the type of reaction, but can include modified versions of the original compound with different functional groups or oxidation states.

Scientific Research Applications

6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid has numerous applications in various fields:

  • Chemistry: : Used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : Can act as a probe or inhibitor in biochemical assays, helping to elucidate molecular pathways.

  • Medicine: : Potential therapeutic applications, including drug development for targeting specific biological pathways.

  • Industry: : Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is rooted in its ability to interact with specific molecular targets:

  • Molecular targets: : Often involves binding to proteins, enzymes, or receptors, affecting their function.

  • Pathways involved: : The compound may inhibit or activate biochemical pathways, depending on its structure and the target's nature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The evidence provided includes 6-[(3,5-dimethoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid (CAS 478046-14-9, Compound B), which shares the cyclohexene-carboxylic acid core with Compound A but differs in the carbamoyl substituent.

Parameter Compound A Compound B
Carbamoyl Substituent 3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl 3,5-Dimethoxyphenyl
Molecular Formula Estimated: C₁₈H₂₃NO₆S¹ C₁₆H₁₉NO₅
Molar Mass (g/mol) Estimated: ~397.45 305.33
Key Functional Groups Thienyl, isopropoxycarbonyl, methyl groups Methoxy groups, phenyl ring

¹Calculated based on structural analysis (see Notes).

Hypothetical Property Differences

  • The isopropoxycarbonyl ester in Compound A may also introduce steric bulk, reducing solubility in polar solvents relative to Compound B’s methoxy groups .
  • Biological Activity: Thiophene derivatives are known for enzyme inhibition (e.g., cyclooxygenase), whereas dimethoxyphenyl groups are common in antioxidants. Compound A might exhibit distinct target selectivity due to its sulfur-containing heterocycle .
  • Synthetic Complexity: The thienyl substituent in Compound A likely requires multi-step synthesis (e.g., Friedel-Crafts acylation), whereas Compound B’s dimethoxyanilino group could be introduced via simpler amidation .

Limitations of Available Evidence

Comparisons are inferred from structural analogs like Compound B and general chemical principles. Further experimental studies (e.g., solubility assays, crystallography) are needed to validate these hypotheses.

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